molecular formula C21H23Cl2N3O B11485030 N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide

N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide

Cat. No.: B11485030
M. Wt: 404.3 g/mol
InChI Key: VANWWFFNJQHPHC-UHFFFAOYSA-N
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Description

N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the dichlorobenzyl group .

Scientific Research Applications

N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to specific sites on these targets, leading to inhibition or activation of their functions. This interaction can affect various cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of the 2,6-dichlorobenzyl group and the 2,2-dimethylpropanamide moiety.

Properties

Molecular Formula

C21H23Cl2N3O

Molecular Weight

404.3 g/mol

IUPAC Name

N-[2-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C21H23Cl2N3O/c1-21(2,3)20(27)24-12-11-19-25-17-9-4-5-10-18(17)26(19)13-14-15(22)7-6-8-16(14)23/h4-10H,11-13H2,1-3H3,(H,24,27)

InChI Key

VANWWFFNJQHPHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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